molecular formula C9H9BrN2OS B2696354 5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile CAS No. 1092075-74-5

5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile

Cat. No.: B2696354
CAS No.: 1092075-74-5
M. Wt: 273.15
InChI Key: KPXATIVCWCHMIB-UHFFFAOYSA-N
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Description

5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile is a pyridine derivative featuring a bromo substituent at position 5, a methoxymethyl group at position 4, a methyl group at position 6, a sulfanyl (-SH) group at position 2, and a carbonitrile (-CN) group at position 2. Its molecular formula is C₁₀H₉BrN₂OS, with a molecular weight of 285.17 g/mol. The methoxymethyl group contributes electron-donating effects, as evidenced by characteristic NMR signals (δ 3.41 ppm for -OCH₃ protons and δ 55.66 ppm for the methoxymethyl carbon) .

Properties

IUPAC Name

5-bromo-4-(methoxymethyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2OS/c1-5-8(10)7(4-13-2)6(3-11)9(14)12-5/h4H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXATIVCWCHMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=S)N1)C#N)COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of methoxymethyl, methyl, sulfanyl, and carbonitrile groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a suitable solvent.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile

  • Structure : Replaces the bromo and methoxymethyl groups with a thienyl substituent at position 5.
  • Molecular Weight : ~260 g/mol (estimated).

1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile

  • Structure: Features a 5-bromo-benzofuran moiety at position 6 and an amino-oxo group at positions 1–2.
  • Molecular Weight : ~370 g/mol (estimated).
  • Key Differences: The benzofuran group enhances aromatic surface area, likely improving binding to hydrophobic enzyme pockets.

2-[(3-Acetyl-5-{4-[(4-Nitrophenyl)methoxy]phenyl}-2,3-dihydro-1,3,4-oxadiazol-2-yl)methoxy]-5-bromo-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

  • Structure : Adds a nitrobenzyloxyphenyl-substituted oxadiazole ring to the pyridine core.
  • Molecular Formula : C₂₇H₂₄BrN₅O₇.
  • Molecular Weight : 610.42 g/mol .
  • The nitro group introduces metabolic liabilities (e.g., reduction to toxic intermediates) but may improve antiparasitic activity. Higher molecular weight reduces drug-likeness (Lipinski’s rule violations) compared to the target compound .

Biological Activity

5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of 5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile is C10H10BrN3OSC_{10}H_{10}BrN_3OS, with a molecular weight of approximately 292.17 g/mol. Its structure includes a bromine atom, a methoxymethyl group, and a sulfanyl functional group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC₁₀H₁₀BrN₃OS
Molecular Weight292.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Storage ConditionsSealed in dry conditions at room temperature

The biological activity of 5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

Target Enzymes

  • Methylthioadenosine Phosphorylase (MTAP) : Inhibition of MTAP has been linked to selective growth inhibition in cancer cells deficient in this enzyme . This pathway is crucial for the methionine salvage pathway, which is often disrupted in cancerous tissues.
  • Kinases : Some derivatives of pyridine compounds have shown potential as kinase inhibitors, which are vital in regulating cellular functions and signaling pathways related to cancer progression.

Anticancer Activity

Research has indicated that 5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile exhibits significant anticancer properties. A study involving various cancer cell lines demonstrated that this compound selectively inhibited the growth of MTAP-deficient cells, highlighting its potential as a targeted therapy .

Case Study Overview :

  • Cell Lines Tested : HT1080 fibrosarcoma cells (MTAP+ and MTAP−).
  • Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTS assays.
  • Results : The compound showed a four-fold increase in potency against MTAP− cells compared to MTAP+ cells.

Table: Summary of Anticancer Activity

Cell LineIC50 (μM) MTAP+IC50 (μM) MTAP−Selectivity Ratio
HT10802054

Pharmacological Applications

The unique structure of 5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile suggests potential applications beyond oncology:

  • Antimicrobial Activity : Preliminary tests indicate that certain sulfanyl derivatives exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory activities, suggesting further exploration in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 5-Bromo-4-(methoxymethyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sequential functionalization of pyridine derivatives. Key steps include bromination at the 5-position, methoxymethyl group introduction via nucleophilic substitution, and thiol group protection/deprotection. Optimization involves solvent selection (e.g., DMF for polar reactions), temperature control (room temperature for stability of sensitive groups), and catalysts (e.g., anhydrous K₂CO₃ for deprotonation). For example, analogous procedures use bromoalkoxy reagents in the presence of potassium carbonate to install methoxyalkyl groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent environments (e.g., methoxymethyl protons at δ 3.2–3.5 ppm, sulfanyl protons at δ 1.5–2.0 ppm). Aromatic protons in pyridine rings typically appear downfield (δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and thiol (S-H stretch ~2550 cm⁻¹) groups.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight and substituent loss (e.g., Br⁻ elimination).

Q. What purification methods are recommended for this compound, and how does solvent choice impact crystal quality?

  • Methodology : Recrystallization using ethanol/water mixtures (as in analogous syntheses ) or column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively removes impurities. Solvent polarity affects crystal morphology: polar solvents (e.g., EtOH) promote hydrogen-bonded networks, enhancing diffraction quality for X-ray studies.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

  • Methodology :

Refinement with SHELXL : Use high-resolution crystallographic data to refine bond lengths and angles, adjusting computational parameters (e.g., dispersion corrections) to match experimental geometries .

Hydrogen Bonding Analysis : Compare predicted hydrogen-bonding motifs (from DFT) with graph set analysis of crystal packing (e.g., Etter’s formalism for intermolecular interactions) .

Q. What methodologies are recommended for analyzing the hydrogen-bonding network in crystalline forms of this compound?

  • Methodology :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using directional descriptors for donor-acceptor distances and angles .
  • SHELX Utilities : Generate hydrogen-bond tables with SHELXTL or OLEX2, validating interactions against crystallographic data (e.g., D-H···A distances < 3.5 Å) .

Q. How can X-ray crystallography determine the absolute configuration of chiral centers in derivatives of this compound?

  • Methodology :

  • Anomalous Dispersion : Use Cu-Kα or Mo-Kα radiation to exploit anomalous scattering from bromine atoms, refining Flack parameters in SHELXL to assign configurations .
  • Twinned Data Handling : Apply SHELXD for structure solution in cases of twinning, ensuring accurate phase determination for chiral centers .

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